![molecular formula C17H10Cl2N2O2S B2409904 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681162-05-0](/img/structure/B2409904.png)
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are an important class of heterocyclic compounds with versatile biological profiles . This compound has a molecular formula of C16H10Cl2N2O3S2 and an average mass of 413.298 Da .
Molecular Structure Analysis
The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications
Synthetic Protocols and Core Structures in Pharmacology
2,5-Dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a compound of interest due to its structural similarity to core structures like 6H-benzo[c]chromen-6-ones, which are pivotal in pharmacological research. These core structures serve as secondary metabolites and have considerable pharmacological importance. Synthetic procedures for these compounds involve Suzuki coupling reactions, lactonization, and reactions with Michael acceptors, highlighting the compound's relevance in synthetic chemistry and drug design (Mazimba, 2016).
Antitumor Properties of Heterocyclic Compounds
Research on heterocyclic compounds like quinoxalines, which share structural features with this compound, indicates their significance in developing antitumor drugs. These studies explore the antitumoral properties of compounds with complex ring structures, highlighting the potential of such molecules in cancer treatment (Aastha Pareek and Dharma Kishor, 2015).
Importance in Supramolecular Chemistry and Material Science
Compounds with intricate structures, including benzothiazoles and their derivatives, are crucial in supramolecular chemistry for their self-assembling properties. These properties are leveraged in applications ranging from nanotechnology to polymer processing, illustrating the compound's role beyond pharmacological interests (Cantekin, de Greef, & Palmans, 2012).
Optoelectronic Materials
The integration of heterocyclic fragments like quinazolines and pyrimidines into π-extended conjugated systems, akin to this compound, is crucial for creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as photosensitizers in dye-sensitized solar cells, demonstrating the compound's utility in the development of new optoelectronic devices (Lipunova et al., 2018).
Structural Activity Relationship in Medicinal Chemistry
The benzothiazole nucleus, a part of this compound, is highlighted for its varied pharmacological activities. Its structural flexibility allows for significant biological activities, including antimicrobial and anti-inflammatory effects. This underlines the compound's relevance in the exploration and rationalization of biological activities based on structural variations in medicinal chemistry (Bhat & Belagali, 2020).
Future Directions
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Mode of Action
It is known that the thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows the compound to interact with its targets in various ways, potentially leading to changes in the physiological system.
Result of Action
Thiazole-containing molecules have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in DNA replication, thereby exhibiting potential antitumor properties . It interacts with enzymes such as topoisomerases, which are crucial for DNA unwinding and replication. The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to inhibition of its activity and subsequent disruption of DNA replication .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase pathways . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, this compound affects gene expression by modulating transcription factors that regulate genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and interferes with the function of topoisomerases, leading to the accumulation of DNA breaks and triggering cell death . This compound also inhibits the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these kinases, this compound disrupts cell signaling and induces apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be excreted from the body through renal and biliary pathways. The interaction of this compound with these enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, enhancing its efficacy in inhibiting DNA replication and inducing apoptosis .
Properties
IUPAC Name |
2,5-dichloro-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2S/c18-9-5-6-12(19)11(7-9)16(22)21-17-20-15-10-3-1-2-4-13(10)23-8-14(15)24-17/h1-7H,8H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHGJVHZLFTOQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
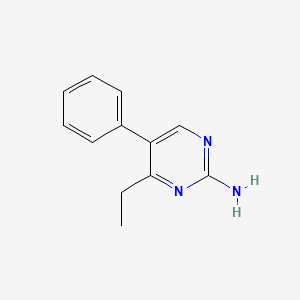
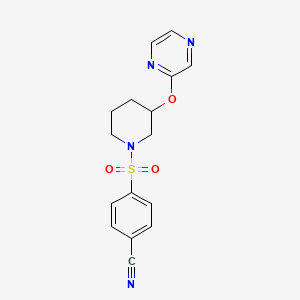
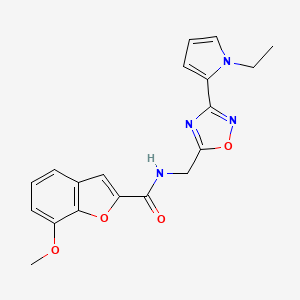
![1-[(2S)-1-(4-Methylphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B2409827.png)
![2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2409829.png)
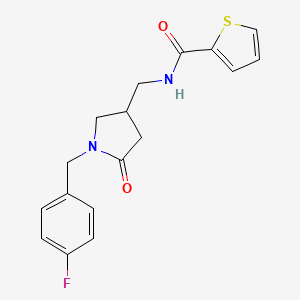
![2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2409832.png)
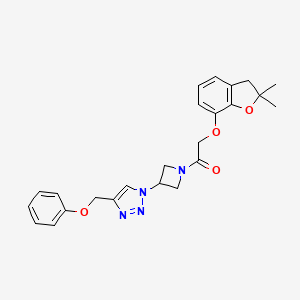


![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)
![Methyl 4-{2-[(2-chlorobenzyl)amino]-2-oxoethoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2409837.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2409839.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)
